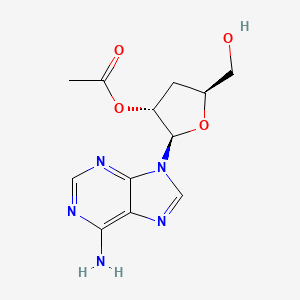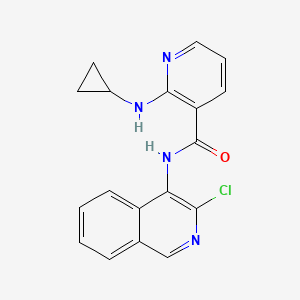
3-Methyl-5-pentyl-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-pentyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-pentyl-4,5-dihydroisoxazole typically involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base such as triethylamine . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods
Industrial production of 3-methyl-5-pentyl-4,5-dihydroisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-pentyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Use of electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of 3,5-disubstituted isoxazoles.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonylated isoxazoles.
Applications De Recherche Scientifique
3-methyl-5-pentyl-4,5-dihydroisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-methyl-5-pentyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various biological pathways. For example, it has been shown to inhibit sodium channels, leading to reduced cardiac output and heart rate . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-disubstituted-4,5-dihydroisoxazoles: Similar structure but different substituents at positions 3 and 5.
3,4,5-trisubstituted isoxazoles: Additional substitution at position 4.
5-phenyl (methyl)sulfonyl-substituted dihydroisoxazoles: Substitution with phenyl or methylsulfonyl groups.
Uniqueness
3-methyl-5-pentyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pentyl group at position 5 and methyl group at position 3 differentiate it from other isoxazole derivatives, leading to unique applications and properties .
Propriétés
Numéro CAS |
116121-15-4 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3-methyl-5-pentyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H17NO/c1-3-4-5-6-9-7-8(2)10-11-9/h9H,3-7H2,1-2H3 |
Clé InChI |
TZJCMMYFCAXVRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(=NO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine](/img/structure/B15213293.png)
![Cycloocta[c]pyridazine](/img/structure/B15213294.png)



![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)


![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)

![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)


